5-Amino-2-fluoro-4-iodobenzoic acid
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Overview
Description
5-Amino-2-fluoro-4-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2. This compound is characterized by the presence of amino, fluoro, and iodo substituents on a benzoic acid core. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoro-4-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-fluoro-4-iodobenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often include the use of concentrated sulfuric acid for nitration and hydrogenation catalysts for reduction .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoro-4-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and iodo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to amines.
Coupling Reactions: The iodo group can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Coupling: Palladium catalysts with ligands such as triphenylphosphine
Major Products
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Quinones.
Reduction Products: Amines
Scientific Research Applications
5-Amino-2-fluoro-4-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-viral agents.
Industry: Utilized in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoro-4-iodobenzoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluoro and iodo groups can enhance the compound’s binding affinity and specificity for these targets. The amino group can participate in hydrogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-fluoro-5-iodobenzoic acid
- 2-Amino-5-iodobenzoic acid
- 2-Fluoro-5-iodobenzoic acid
Uniqueness
5-Amino-2-fluoro-4-iodobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The combination of amino, fluoro, and iodo groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H5FINO2 |
---|---|
Molecular Weight |
281.02 g/mol |
IUPAC Name |
5-amino-2-fluoro-4-iodobenzoic acid |
InChI |
InChI=1S/C7H5FINO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
ZGOMVGUWOCWVFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)I)F)C(=O)O |
Origin of Product |
United States |
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